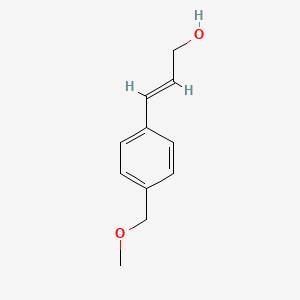

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8-9H2,1H3/b3-2+ |

InChI Key |

VDNOIBPLNJHRJR-NSCUHMNNSA-N |

Isomeric SMILES |

COCC1=CC=C(C=C1)/C=C/CO |

Canonical SMILES |

COCC1=CC=C(C=C1)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 4 Methoxymethyl Phenyl Prop 2 En 1 Ol

Retrosynthetic Analysis for Targeted Functionalization

Retrosynthetic analysis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol reveals several logical disconnections to identify plausible starting materials. The primary target bonds for disconnection are the C=C double bond and the C-O bond of the methoxymethyl ether.

A disconnection of the C=C bond suggests a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination. This approach identifies 4-(methoxymethyl)benzaldehyde (B1609720) as a key precursor, which would react with a phosphorus ylide or a phosphonate (B1237965) carbanion bearing the C2 and C1 carbons of the propenol side chain.

Alternatively, viewing the allyl alcohol as the result of a carbonyl reduction leads to the precursor 3-(4-(methoxymethyl)phenyl)acrolein. This cinnamaldehyde (B126680) derivative can be synthesized through an aldol (B89426) condensation between 4-(methoxymethyl)benzaldehyde and acetaldehyde.

Further disconnection of the methoxymethyl group (-CH₂OCH₃) from the aromatic ring points to a precursor such as 3-(4-(hydroxymethyl)phenyl)prop-2-en-1-ol or 4-(hydroxymethyl)benzaldehyde. This indicates that the methoxymethyl group can be introduced as a protecting group for a benzylic alcohol functionality at a suitable stage in the synthesis.

Cross-coupling strategies suggest disconnecting the bond between the aromatic ring and the propenyl side chain. This would involve precursors like a 4-(methoxymethyl)phenyl halide or boronic acid and a three-carbon building block such as prop-2-en-1-ol or a derivative thereof.

Established Synthetic Routes to the Core Prop-2-en-1-ol Framework

The synthesis of the cinnamyl alcohol core is a well-established field, with several reliable methods for its construction. These methods can be adapted for the synthesis of substituted derivatives like the target compound.

A primary route to cinnamyl alcohols involves the chemoselective reduction of the carbonyl group in corresponding cinnamaldehyde or cinnamic ester derivatives. The key challenge is to reduce the aldehyde or ester in the presence of the conjugated C=C double bond without causing over-reduction to the saturated alcohol or hydrocinnamaldehyde.

Several reducing agents have been developed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones. odinity.com Its selectivity can be enhanced by conducting the reaction at low temperatures or by using additives. For instance, the Luche reduction, which employs NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols. Other hydride reagents such as lithium aluminum hydride (LiAlH₄) are more powerful and less selective, often requiring careful control of reaction conditions to avoid reduction of the double bond. researchgate.net

| Reducing Agent/System | Typical Conditions | Selectivity for Allylic Alcohol | Notes |

|---|---|---|---|

| NaBH₄ | Methanol (B129727), 0°C to rt | Good to High | Commonly used; selectivity can be solvent and temperature-dependent. odinity.comresearchgate.net |

| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol, 0°C | Excellent | Highly chemoselective for the carbonyl group. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78°C | Excellent | Effective for reducing esters to alcohols; requires low temperatures. |

| LiAlH₄ | THF or Et₂O, -20°C to 0°C | Moderate to Good | Very reactive; careful temperature control is needed to prevent over-reduction. researchgate.net |

| CoRe/TiO₂ with Formic Acid | 140°C | High (89%) | Heterogeneous catalyst system using formic acid as a hydrogen donor. nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C(sp²)-C(sp²) bond between the aromatic ring and the vinyl group of the propenol side chain.

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron species with an organohalide. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of 4-(methoxymethyl)phenylboronic acid with a protected 3-haloprop-2-en-1-ol. This strategy allows for the pre-functionalization of both coupling partners. nih.govresearchgate.net

The Heck reaction provides another route by coupling an aryl halide with an alkene, in this case, prop-2-en-1-ol (allyl alcohol). nih.govorganic-chemistry.org The reaction of 1-halo-4-(methoxymethyl)benzene with allyl alcohol in the presence of a palladium catalyst and a base can directly form the desired carbon skeleton. researchgate.net Regio- and stereoselectivity can be significant considerations in Heck reactions involving allylic alcohols. researchgate.net

Olefin metathesis has emerged as a powerful strategy for C=C bond formation. A cross-metathesis reaction between 4-(methoxymethyl)styrene and a suitable olefin partner like allyl alcohol or its protected derivatives could potentially form the desired product. This reaction is catalyzed by ruthenium or molybdenum alkylidene complexes. While powerful, achieving high selectivity and E/Z stereocontrol in cross-metathesis reactions can be challenging and depends heavily on the catalyst and substrates used. rsc.orgnih.gov

Introduction and Manipulation of the Methoxymethyl Protecting Group

The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward introduction and removal. organicchemistrytutor.com In the context of synthesizing this compound, the MOM group serves as a permanent functional group derived from a precursor benzylic alcohol, such as 4-(hydroxymethyl)benzaldehyde.

The introduction of a MOM group onto a hydroxyl function is typically achieved by reacting the alcohol with a methoxymethylating agent under basic or acidic conditions.

A widely used method involves the use of methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com The base neutralizes the HCl generated during the reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbon of MOMCl in an Sₙ2-type reaction. total-synthesis.com

Another common reagent is dimethoxymethane (methylal) , which requires an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong protic acid like trifluoromethanesulfonic acid, to activate it for reaction with the alcohol. adichemistry.com

| Reagent | Activator/Base | Typical Solvent | Notes |

|---|---|---|---|

| Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Mild conditions, widely applicable. MOMCl is a suspected carcinogen. wikipedia.orgtotal-synthesis.com |

| Methoxymethyl chloride (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Involves pre-formation of the alkoxide; suitable for less reactive alcohols. adichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P₂O₅) | Chloroform or DCM | Acid-catalyzed; avoids the use of the more hazardous MOMCl. adichemistry.com |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Strong acid catalysis, efficient but may not be suitable for acid-sensitive substrates. adichemistry.com |

The MOM group is generally stable to nucleophiles, bases, and many reducing and oxidizing agents, but it is readily cleaved under acidic conditions, typically using mineral acids like HCl in an alcohol solvent. adichemistry.com

Strategies for Selective Deprotection of Methoxymethyl Ethers

The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability in various conditions. oup.comtandfonline.com Its selective removal is a critical step, and numerous methodologies have been developed to achieve this transformation with high efficiency and chemoselectivity. oup.comtandfonline.com

Several Lewis acids are effective for this purpose. For instance, bismuth triflate (Bi(OTf)₃) serves as a highly efficient catalyst for the hydrolysis of MOM ethers in an aqueous medium at room temperature. oup.com This method is noted for its mild conditions and high yields. oup.com Another rapid and efficient method involves the use of zinc bromide (ZnBr₂) and propanethiol (n-PrSH), which can cleave MOM ethers in under ten minutes with high yield and selectivity, even in the case of sterically hindered tertiary alcohols. researchgate.net Other Lewis acids like lithium tetrafluoroborate (B81430) (LiBF₄), various boron bromides (Me₂BBr, Ph₂BBr), and titanium tetrachloride (TiCl₄) have also been employed, although some may require harsher conditions. oup.comtandfonline.comtandfonline.com

A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent such as 1,2-dichloroethane (B1671644) provides a mild and efficient system for deprotecting MOM ethers at slightly elevated temperatures (e.g., 40°C). tandfonline.comtandfonline.com This method demonstrates excellent chemoselectivity, leaving other protective groups like esters, benzyl (B1604629) ethers, and even aldehyde groups intact. tandfonline.com Additionally, the combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or triethylsilyl trifluoromethanesulfonate (TESOTf) with 2,2′-bipyridyl has been shown to be a mild and highly chemoselective deprotection method. rsc.org

The choice of reagent and conditions is crucial for achieving selectivity in complex molecules containing multiple sensitive functional groups. oup.com

| Reagent/System | Solvent | Temperature | Key Features | Source |

|---|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | THF/Water | Room Temperature | Environmentally friendly, high yields, selective over TBDMS, TBDPS, benzyl ethers. | oup.com |

| CBr₄ / PPh₃ | 1,2-Dichloroethane (DCE) | 40°C | Mild, high yields, selective over esters, benzyl ethers, aldehydes. | tandfonline.comtandfonline.com |

| Zinc Bromide (ZnBr₂) / n-PrSH | Not specified | Not specified | Very rapid (<10 minutes), high yield, effective for primary, secondary, and tertiary alcohols. | researchgate.net |

| TMSOTf / 2,2′-bipyridyl | Not specified | Not specified | Mild and highly chemoselective. | rsc.org |

| Various Lewis Acids (e.g., LiBF₄, Me₂BBr, TiCl₄) | Various | Various | Effective but may require harsher conditions or lack selectivity. | oup.comtandfonline.comtandfonline.com |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

While specific literature on the stereoselective synthesis of this compound is not prevalent, general methodologies for the asymmetric synthesis of cinnamyl alcohol derivatives are applicable. These methods allow for the installation of stereogenic centers, leading to optically active products.

One notable strategy is the catalytic enantioselective bromohydroxylation of cinnamyl alcohols. nih.govsemanticscholar.org This reaction uses a chiral catalyst, such as (DHQD)₂PHAL, with a bromine source and water as the nucleophile to install two new stereogenic centers across the double bond. nih.govsemanticscholar.org This process can yield optically active bromohydrins with high enantiomeric excess (up to 95% ee). nih.govsemanticscholar.org These chiral bromohydrins are versatile intermediates that can be transformed into various other functionalized molecules, such as epoxides and azides, while retaining their optical purity. nih.gov

Another powerful tool for stereoselective synthesis is the tandfonline.comtandfonline.com-sigmatropic rearrangement, such as the Claisen rearrangement. acs.org A stereoselective Claisen rearrangement involving E-cinnamyl alcohol has been used to construct vicinal all-carbon quaternary and tertiary stereocenters in acyclic systems. acs.org Such rearrangements are valued for their ability to transfer chirality predictably due to a well-defined transition state. acs.org

These examples demonstrate that established asymmetric strategies can be applied to the cinnamyl alcohol scaffold to produce specific enantiomeric and diastereomeric forms.

Exploration of Modern Synthetic Techniques

Modern synthetic chemistry offers a range of techniques to improve efficiency, selectivity, and sustainability. The synthesis of cinnamyl alcohol derivatives, including this compound, can benefit significantly from these advancements.

Catalytic Transformations

Catalysis is fundamental to modern synthesis, offering pathways that are more efficient and selective than stoichiometric reactions. For cinnamyl alcohol synthesis, both chemocatalysis and biocatalysis are highly relevant.

The selective reduction of the corresponding aldehyde, cinnamaldehyde, is a key transformation. Platinum-based catalysts, such as platinum on graphite (B72142) (Pt/G) promoted by a base, can achieve high selectivity for the hydrogenation of the aldehyde group over the carbon-carbon double bond, yielding cinnamyl alcohol. researchgate.net Conversely, the selective oxidation of cinnamyl alcohol to cinnamaldehyde can be achieved using catalysts like platinum-bismuth on carbon (Pt-Bi/C) with hydrogen peroxide as a green oxidant.

Biocatalysis offers an environmentally benign alternative. A three-enzyme cascade using phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) can produce cinnamyl alcohol from the renewable feedstock L-phenylalanine in an aqueous solution. nih.gov Whole-cell biocatalysts, such as the fungus Colletotrichum acutatum or cyanobacteria like Synechocystis sp. PCC 6803, can also perform transformations on cinnamyl alcohol or its precursors. redalyc.orgresearchgate.net Cyanobacteria, for instance, can use light energy for the chemo-selective reduction of cinnamaldehyde to cinnamyl alcohol with extremely high yields (>98%). researchgate.net

| Catalyst Type | Transformation | Example Catalyst/Enzyme | Key Features | Source |

|---|---|---|---|---|

| Chemo-catalyst | Hydrogenation of Cinnamaldehyde | Pt/G with KOH | High selectivity to cinnamyl alcohol (up to 96%). | researchgate.net |

| Chemo-catalyst | Oxidation of Cinnamyl Alcohol | Pt-Bi/C with H₂O₂ | Selective oxidation to cinnamaldehyde. | |

| Biocatalyst (Enzymatic) | Synthesis from L-Phenylalanine | PAL, CAR, ADH | Uses renewable feedstock; aqueous conditions. | nih.gov |

| Biocatalyst (Whole-cell) | Biotransformation of Cinnamyl Alcohol | Immobilized Colletotrichum acutatum | Produces various diols and other metabolites. | redalyc.org |

| Photobiocatalyst (Whole-cell) | Reduction of Cinnamaldehyde | Synechocystis sp. PCC 6803 | Uses light energy; >98% yield; high chemoselectivity. | researchgate.net |

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, enhanced safety, and improved reproducibility. rsc.org These benefits are particularly valuable for scaling up reactions and for handling hazardous reagents or unstable intermediates. rsc.orgunimi.it

The synthesis of allylic and homoallylic alcohols has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.netacs.org For example, the dehydration of an allylic alcohol has been performed under flow conditions using a packed-bed reactor as a key step in a multi-kilogram synthesis. unimi.itmdpi.com Flow reactors have also been employed for three-component assemblies to produce densely functionalized homoallylic alcohols, where reactive intermediates are generated and consumed in situ. acs.org This approach avoids the isolation of unstable species and often leads to higher yields and purities. researchgate.netacs.org The precise control over reaction parameters like temperature and residence time in a flow system can significantly improve the selectivity and efficiency of synthetic steps leading to compounds like this compound. rsc.org

Green Chemistry Principles in Process Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect is the use of renewable feedstocks. researchgate.net Biocatalytic routes starting from L-phenylalanine or other bio-derived platform chemicals exemplify this principle. nih.govresearchgate.net Employing environmentally benign solvents and reagents is also crucial. The use of water as a solvent in the bismuth triflate-catalyzed deprotection of MOM ethers is a prime example. oup.com Similarly, replacing traditional, harmful oxidants with hydrogen peroxide or using light-driven biocatalysis minimizes waste and environmental impact. researchgate.net

Catalytic reactions, both chemical and biological, are inherently greener than stoichiometric ones as they reduce waste by using small amounts of catalysts that can be recycled. researchgate.net Furthermore, designing synthetic routes to be straightforward and atom-economical minimizes byproducts. semanticscholar.org The application of flow chemistry can also contribute to greener processes by improving energy efficiency and reducing solvent volumes. unimi.it

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxymethyl Phenyl Prop 2 En 1 Ol

Reactions of the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond in 3-(4-(methoxymethyl)phenyl)prop-2-en-1-ol is a site of rich chemical reactivity, susceptible to attack by electrophiles, reduction by hydrogenation, and oxidation to form epoxides or diols.

Electrophilic Addition Reactions

Electrophilic addition to the alkene is a characteristic reaction. The methoxymethyl group at the para position of the phenyl ring is weakly electron-donating, which can influence the electron density of the double bond. In reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂), the reaction proceeds through a carbocation intermediate. The stability of this intermediate is enhanced by the adjacent phenyl ring through resonance. The addition of an unsymmetrical electrophile is expected to follow Markovnikov's rule, with the electrophilic species adding to the carbon atom further from the phenyl group, and the nucleophile adding to the benzylic carbon, which can better stabilize the positive charge.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reactant | Reagent | Major Product |

|---|---|---|

| This compound | HBr | 3-Bromo-3-(4-(methoxymethyl)phenyl)propan-1-ol |

Hydrogenation and Reduction Reactions

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. tandfonline.com The reaction is generally highly efficient and selective for the alkene moiety without affecting the aromatic ring or the hydroxyl group under mild conditions. Selective hydrogenation of the C=C bond is thermodynamically more favorable than the reduction of a C=O group if one were present. thalesnano.comtandfonline.com

Table 2: Conditions for Hydrogenation of the Carbon-Carbon Double Bond

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |

|---|---|---|---|---|---|

| This compound | 5% Pd/C | Ethanol | 25 | 1 | 3-(4-(methoxymethyl)phenyl)propan-1-ol |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond of this compound can undergo various oxidation reactions.

Epoxidation: The formation of an epoxide, a three-membered ring containing an oxygen atom, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. For instance, the epoxidation of the analogous compound, cinnamyl alcohol, can be carried out using reagents like OXONE® in a biphasic system, which is considered a greener alternative to traditional methods. stolaf.edu The resulting epoxide is a versatile intermediate for further synthetic transformations. Vanadium-catalyzed epoxidation of cinnamyl alcohol has also been reported. researchgate.net

Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be accomplished through syn- or anti-dihydroxylation. libretexts.org Syn-dihydroxylation, leading to the formation of a diol with the hydroxyl groups on the same side of the carbon chain, is commonly achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.org Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org

Table 3: Reagents for Oxidation of the Carbon-Carbon Double Bond

| Reaction | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 2-(4-(methoxymethyl)benzyl)oxiran-2-yl)methanol | N/A |

| Syn-dihydroxylation | OsO₄, NMO | 3-(4-(methoxymethyl)phenyl)propane-1,2-diol | Syn |

Transformations at the Hydroxyl Group

The primary alcohol functionality of this compound allows for a range of transformations, including esterification, etherification, and oxidation to carbonyl compounds.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid, such as sulfuric acid, in what is known as a Fischer esterification. sapub.orguns.ac.id Alternatively, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed for higher yields under milder conditions. cmu.ac.th These reactions are valuable for introducing a variety of functional groups. nih.gov

Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Catalytic methods for the etherification of cinnamyl alcohol have also been developed. researchgate.netresearchgate.net

Table 4: Examples of Esterification and Etherification Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification (Fischer) | Acetic acid, H₂SO₄ (cat.) | 3-(4-(methoxymethyl)phenyl)allyl acetate |

| Esterification (Steglich) | Benzoic acid, DCC, DMAP | 3-(4-(methoxymethyl)phenyl)allyl benzoate |

Oxidation to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to form an aldehyde. To prevent over-oxidation to a carboxylic acid, mild oxidizing agents are typically used. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, allowing for the selective oxidation of primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane. studylib.netlibretexts.org Other reagents such as those used in Swern or Dess-Martin periodinane oxidations can also be employed. Catalytic methods using environmentally friendly oxidants like hydrogen peroxide or molecular oxygen have also been developed for the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680). mdpi.com

Table 5: Reagents for the Oxidation of the Hydroxyl Group

| Reagent(s) | Solvent | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | 3-(4-(methoxymethyl)phenyl)prop-2-enal |

| H₂O₂, Pt-Bi/C catalyst | Water/Toluene | 3-(4-(methoxymethyl)phenyl)prop-2-enal |

Nucleophilic Substitution Reactions

The chemical reactivity of this compound in nucleophilic substitution reactions is primarily centered on the allylic alcohol moiety. The hydroxyl group (–OH) itself is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the allylic carbon, the –OH group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions, which forms a good leaving group, water.

Once protonated, the molecule can undergo substitution through either an SN1 or SN2 mechanism. The presence of the phenyl ring and the double bond allows for the formation of a resonance-stabilized allylic carbocation, which strongly favors an SN1 pathway. The positive charge can be delocalized across the allylic system and into the aromatic ring, enhancing the stability of the intermediate and facilitating the departure of the leaving group.

Alternatively, the hydroxyl group can be converted into other excellent leaving groups, such as a tosylate or a halide, allowing for substitution reactions under neutral or basic conditions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form a tosylate ester. This derivative is highly susceptible to SN2 attack by a wide range of nucleophiles. Given the structure of an allylic alcohol, various substituted derivatives can be synthesized through these pathways. nih.govmsu.eduresearchgate.net

Reactivity of the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether group is a common acetal-type protecting group for hydroxyl functions in organic synthesis. Its reactivity is characterized by its stability in basic and weakly acidic conditions and its lability in the presence of strong acids. rsc.org

The deprotection of the methoxymethyl ether in this compound is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.comwikipedia.org The mechanism involves the protonation of one of the ether oxygen atoms by an acid, which activates the acetal (B89532) system. total-synthesis.com The more likely oxygen to be protonated is the one adjacent to the methyl group, leading to the formation of a resonance-stabilized oxonium ion.

Following protonation, the C–O bond cleaves, releasing the free phenol (B47542) and a methoxymethyl cation. This cation is then trapped by a nucleophile present in the reaction medium, such as water or an alcohol, to ultimately form formaldehyde (B43269) and methanol (B129727). masterorganicchemistry.com A variety of acidic conditions can be employed to effect this transformation, ranging from strong Brønsted acids to Lewis acids and solid acid catalysts. wikipedia.orgnih.govresearchgate.net The choice of catalyst can be crucial, especially when other acid-sensitive functional groups are present in the molecule. nih.gov Mild, non-acidic methods have also been developed for specific substrates, though acid catalysis remains the standard approach. nih.gov

| Catalyst System | Solvent | Temperature | Typical Reaction Time | Reference |

| Strong Mineral Acids (e.g., HCl, H2SO4) | Methanol or Water/THF | Room Temperature | < 1 hour | masterorganicchemistry.comnih.gov |

| Wells-Dawson Heteropolyacid | Methanol | 65 °C | 1 hour | nih.gov |

| ZnBr2 / n-PrSH | Dichloromethane | Not specified | < 10 minutes | researchgate.net |

| Trimethylsilyl (B98337) triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (B52724) | 0 °C to Room Temp | Varies | nih.gov |

| Silica-supported Sodium Hydrogen Sulfate | Dichloromethane | Room Temperature | Varies | organic-chemistry.org |

The thermal stability of this compound is influenced by the two primary reactive sites: the allylic alcohol and the double bond. Studies on analogous compounds, such as cinnamyl alcohol, provide insight into the potential thermal behavior. Cinnamyl alcohol and related structures are susceptible to oxidation, especially upon exposure to air and elevated temperatures. nih.govresearchgate.net

The primary thermal degradation pathway is likely oxidation of the allylic alcohol to the corresponding aldehyde, 3-(4-(methoxymethyl)phenyl)prop-2-enal. nih.gov Further oxidation of the double bond can lead to the formation of an epoxide. nih.govresearchgate.net Research on similar 3-phenyl-2-propene compounds indicates that oxidation can occur at relatively low temperatures, with cinnamyl alcohol showing rapid oxidation at approximately 332 K (59 °C). nih.gov The process often involves the formation of peroxides, which can then decompose to generate free radicals, accelerating further oxidation into secondary products like the corresponding benzoic acid. nih.gov In an inert atmosphere, the compound is expected to be significantly more stable. nih.gov

| Compound | Temperature of Initial Oxygen Absorption (Ta) | Temperature of Rapid Oxidation (TR) | Reference |

| Cinnamaldehyde | 271.25 K | 301.125 K | nih.gov |

| Cinnamyl alcohol | 292.375 K | 332.75 K | nih.gov |

| β-Methylstyrene | 323.125 K | 357.91 K | nih.gov |

| Cinnamic acid | 363.875 K | 385.375 K | nih.gov |

Reactions Involving the Substituted Phenyl Moiety

The phenyl group in this compound is substituted with two groups: the 3-hydroxyprop-1-en-1-yl group and the methoxymethyl group, which are located para to each other. Both of these substituents are classified as activating, ortho, para-directing groups for electrophilic aromatic substitution (EAS). csbsju.edulibretexts.orglumenlearning.com

The 3-hydroxyprop-1-en-1-yl group acts as a weakly activating group, similar to an alkyl group, and directs incoming electrophiles to the positions ortho and para to itself.

The methoxymethyl (–CH₂OCH₃) group is also an activating, ortho, para-director. The oxygen atom can donate a lone pair of electrons into the aromatic ring via resonance, which stabilizes the positively charged intermediate (the sigma complex) formed during the substitution. youtube.comorganicchemistrytutor.com This resonance effect outweighs the inductive electron-withdrawing effect of the oxygen atom. csbsju.edu

Since the two groups are para to each other, their directing effects reinforce each other. The available positions for substitution are the two carbons ortho to the 3-hydroxyprop-1-en-1-yl group (which are also meta to the methoxymethyl group) and the two carbons ortho to the methoxymethyl group (which are also meta to the 3-hydroxyprop-1-en-1-yl group). The activating nature of both groups enhances the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org The precise regioselectivity of a specific EAS reaction would depend on the steric hindrance posed by the substituents and the nature of the electrophile.

| Substituent Group | Activating/Deactivating | Directing Effect | Reference |

| -OH, -OR | Strongly Activating | Ortho, Para | libretexts.org |

| -NH₂, -NR₂ | Strongly Activating | Ortho, Para | libretexts.org |

| -Alkyl, -Aryl | Weakly Activating | Ortho, Para | csbsju.edulibretexts.org |

| -CH₂OR | Activating | Ortho, Para | youtube.comorganicchemistrytutor.com |

| -Halogens (F, Cl, Br, I) | Weakly Deactivating | Ortho, Para | libretexts.orglibretexts.org |

| -NO₂, -CF₃ | Strongly Deactivating | Meta | libretexts.org |

| -COR, -CN, -SO₃H | Moderately Deactivating | Meta | libretexts.org |

To introduce a wider range of functional groups onto the phenyl ring, it can first be converted into a more reactive intermediate, such as an aryl halide or a metalated species.

Aryl Halide Intermediates: Following an electrophilic aromatic halogenation (e.g., bromination or chlorination) at one of the activated positions on the ring, the resulting aryl halide can serve as a versatile precursor. While simple aryl halides are generally unreactive towards nucleophilic substitution, they are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions. libretexts.org For example, a palladium-catalyzed Suzuki coupling with a boronic acid, a Heck reaction with an alkene, or a Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively.

Metalated Intermediates: An alternative strategy is the direct metalation of the aromatic ring. The methoxymethyl group can function as a directed metalation group (DMG). The oxygen atom can coordinate to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation to one of the adjacent (ortho) positions. researchgate.net This generates a highly reactive aryllithium intermediate. This nucleophilic species can then react with a wide array of electrophiles—such as aldehydes, ketones, carbon dioxide, or alkyl halides—to introduce new functional groups with high regioselectivity. researchgate.net This method provides a powerful route for synthesizing specifically substituted derivatives that may not be accessible through direct electrophilic substitution.

Computational Approaches to Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry has emerged as an indispensable tool for providing molecular-level understanding of complex reaction mechanisms, rationalizing reactivity and selectivity, and predicting new chemical transformations. In the study of compounds like this compound, which belongs to the class of allylic alcohols, computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating intricate reaction pathways and characterizing transient species such as transition states. These theoretical investigations complement experimental findings and offer insights that are often difficult to obtain through empirical methods alone.

The application of computational models to the reactions of allylic alcohols, such as oxidation, epoxidation, and catalyzed coupling reactions, allows for a detailed examination of the entire catalytic cycle. acs.org For instance, in palladium-catalyzed reactions involving allylic alcohols, DFT calculations have been instrumental in clarifying the role of catalysts and co-catalysts. Studies on analogous systems reveal that interactions, such as hydrogen-bonding arrays between a co-catalyst and the alcohol's hydroxyl group, can facilitate the rate-limiting C-O oxidative addition step by lowering the energy barriers of the transition states. mdpi.com

A significant focus of computational analysis is the determination of reaction energetics to identify the most plausible mechanistic pathways. This involves calculating the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy profile of a reaction provides the activation energy, which is crucial for understanding reaction rates. For example, in the epoxidation of allylic alcohols, computational methods like the Unified Reaction Valley Approach (URVA) have been used to identify key chemical events, such as the cleavage of the peroxide O-O bond, which occurs before the transition state and accounts for the energy barrier. mdpi.com

Transition state analysis provides a geometric and energetic picture of the highest-energy point along a reaction coordinate. The geometry of a transition state reveals which bonds are breaking and forming. For reactions involving allylic alcohols, computational studies can precisely model the orientation of reactants and catalysts in the transition state. This is exemplified in the Sharpless epoxidation, where different orientations of the reacting species coordinated to the titanium catalyst were investigated to understand the stereoselectivity of the reaction. mdpi.com The data derived from these calculations, such as bond lengths and angles in the transition state, are critical for a comprehensive mechanistic understanding.

The table below illustrates the type of data generated from DFT calculations for a hypothetical oxidation reaction of an allylic alcohol, showcasing the changes in key bond lengths during the transition state.

| Interacting Atoms | Reactant Complex (Å) | Transition State (TS) (Å) | Product Complex (Å) |

| C=C (double bond) | 1.34 | 1.42 | 1.51 (single bond) |

| C-O (of alcohol) | 1.43 | 1.35 | 1.22 (carbonyl) |

| O-H (of alcohol) | 0.97 | 1.25 | Formed H₂O |

| Oxidant-O...C | >3.0 | 2.10 | 1.45 (new C-O bond) |

Note: The data in this table are representative examples based on typical computational studies of allylic alcohol oxidation and are intended for illustrative purposes.

Furthermore, computational models can predict how substituents on the aromatic ring, such as the methoxymethyl group in this compound, might influence reactivity. By comparing the computed activation energies for the reactions of substituted versus unsubstituted cinnamyl alcohol, researchers can quantify the electronic effects of the substituent on the stability of intermediates and transition states.

Another powerful application is the investigation of competing reaction pathways. For instance, the oxidation of allylic alcohols can lead to various products, including aldehydes, epoxides, or acids. nih.govnih.gov Computational studies can map out the energy profiles for each potential pathway, helping to explain or predict the selectivity observed under different catalytic conditions. shokubai.orgmdpi.com The relative heights of the energy barriers for competing transition states determine the product distribution.

The following table summarizes calculated activation energies for competing pathways in a model allylic alcohol oxidation.

| Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) | Major Product Predicted |

| Dehydrogenation to Aldehyde | Pd nanoparticles | 15.2 | Cinnamaldehyde analogue |

| Epoxidation of Double Bond | Ti-tartrate complex | 18.5 | Epoxide |

| C-C Cleavage | Lignin (B12514952) Peroxidase (model) | 22.1 | Benzaldehyde (B42025) derivative |

Note: These values are hypothetical and serve to illustrate how computational analysis is used to compare the feasibility of different reaction pathways.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 3-(4-(methoxymethyl)phenyl)prop-2-en-1-ol.

The ¹H NMR spectrum provides a map of all proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on standard chemical shift values and coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | ~1.5-2.5 | Broad Singlet (s) or Triplet (t) | 1H |

| -OCH3 | ~3.3-3.4 | Singlet (s) | 3H |

| CH2OH | ~4.2-4.3 | Doublet (d) | 2H |

| Ar-CH2-O | ~4.4-4.5 | Singlet (s) | 2H |

| =CH-CH2OH | ~6.2-6.4 | Doublet of Triplets (dt) | 1H |

| Ar-CH= | ~6.5-6.7 | Doublet (d) | 1H |

| Aromatic H (ortho to propene) | ~7.2-7.3 | Doublet (d) | 2H |

| Aromatic H (ortho to CH2OCH3) | ~7.3-7.4 | Doublet (d) | 2H |

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of these signals is indicative of the carbon's hybridization (sp³, sp², sp) and its functional group environment.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on standard chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH3 | ~58 |

| -CH2OH | ~63 |

| Ar-CH2-O | ~74 |

| Aromatic C-H | ~127 |

| =CH-CH2OH | ~128 |

| Aromatic C-H | ~129 |

| Ar-CH= | ~132 |

| Aromatic Quaternary C | ~136 |

| Aromatic Quaternary C | ~138 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, confirming the connectivity of atoms and defining the compound's stereochemistry.

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems. For instance, a cross-peak between the signals at ~6.5-6.7 ppm (Ar-CH=) and ~6.2-6.4 ppm (=CH-CH₂OH) would confirm the vinyl proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique definitively assigns each protonated carbon signal in the ¹³C spectrum by linking it to its known ¹H signal.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Ar-CH= | =CH-CH2OH | Confirms vinyl system connectivity. |

| COSY | =CH-CH2OH | CH2OH | Confirms allylic alcohol moiety. |

| HSQC | -OCH3 (~3.3 ppm) | -OCH3 (~58 ppm) | Assigns the methoxy (B1213986) carbon. |

| HSQC | Ar-CH2-O (~4.4 ppm) | Ar-CH2-O (~74 ppm) | Assigns the benzylic ether carbon. |

| HMBC | Ar-CH2-O | Aromatic Quaternary C and Aromatic C-H | Connects methoxymethyl group to the phenyl ring. |

| HMBC | Ar-CH= | Aromatic Quaternary C and Aromatic C-H | Connects the propene chain to the phenyl ring. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. It is the definitive method for determining the stereochemistry of the double bond. For the (E)-isomer (trans), a strong NOE correlation would be observed between the vinylic proton Ar-CH= and the aromatic protons, while a correlation between the two vinylic protons would be weak or absent. Conversely, the (Z)-isomer (cis) would show a strong NOE between the two vinylic protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₁H₁₄O₂), HRMS would distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Table 4: Calculated Exact Masses for Molecular Ions of C₁₁H₁₄O₂

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]+• | C11H14O2 | 178.0994 |

| [M+H]+ | C11H15O2 | 179.1067 |

| [M+Na]+ | C11H14NaO2 | 201.0886 |

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of this compound would likely proceed through characteristic losses of stable neutral molecules.

Table 5: Plausible Fragmentation Pathways in MS/MS

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 178 | H2O (18) | 160 | Ionized diene species |

| 178 | CH3O• (31) | 147 | Benzylic oxonium ion |

| 178 | CH₂OH• (31) | 147 | Cinnamyl-type cation |

| 147 | CO (28) | 119 | Tropylium-like ion |

For analyzing the compound within a reaction mixture or for assessing its purity, mass spectrometry is coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. The alcohol functional group in this compound may require chemical derivatization (e.g., silylation) to increase its volatility and prevent degradation in the hot injector port. In a GC-MS analysis, the compound would be identified by its specific retention time in the GC column and its characteristic mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for this compound, as it does not require the analyte to be volatile. The compound can be separated from impurities using reverse-phase HPLC, and the eluent is directly analyzed by the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). LC-MS provides a retention time and a mass spectrum for the parent compound and any impurities, making it an excellent tool for purity assessment and reaction monitoring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The key functional groups in this compound—the hydroxyl (-OH), the carbon-carbon double bond (C=C), the ether linkage (C-O-C), and the aromatic ring—exhibit characteristic absorption bands. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol group. masterorganicchemistry.com The C-H stretching vibrations of the aromatic ring and the vinyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxymethyl group appear just below 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching of the alkene and the aromatic ring will produce signals in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. docbrown.info The strong absorption from the C-O stretching of the primary alcohol and the ether group would be visible in the "fingerprint" region, between 1050-1250 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds with symmetrical vibrations, such as the C=C bond of the propene chain and the breathing modes of the phenyl ring, often produce strong Raman signals. ias.ac.inresearchgate.net The C=C stretching vibration, in particular, is expected to be prominent in the Raman spectrum, typically appearing around 1600-1650 cm⁻¹. researchgate.net The aromatic ring vibrations would also yield characteristic sharp peaks. ias.ac.in The O-H stretch is generally a weak scatterer in Raman spectroscopy.

The expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) | Weak | Strong (IR) |

| Aromatic/Vinyl C-H | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₃ & CH₂) | C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium to Strong |

| Alkene C=C | C=C Stretch | 1680 - 1620 | 1680 - 1620 | Medium (IR), Strong (Raman) |

| Aromatic C=C | C=C Ring Stretch | 1600, 1585, 1500, 1450 | Prominent | Medium to Strong |

| Ether/Alcohol C-O | C-O Stretch | 1250 - 1050 | Weak | Strong (IR) |

| Alkene C-H Bend | C-H Out-of-Plane Bend | 1000 - 650 | Weak | Strong (IR) |

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the alcohol functional group, derivatization may be employed to increase volatility and improve peak shape, although direct analysis is often possible. epa.gov

Column Selection: A mid-polarity fused-silica capillary column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point. This provides a good balance of interactions for the polar alcohol group and the non-polar phenyl ring.

Injector and Detector: A split/splitless injector is standard. A Flame Ionization Detector (FID) would offer excellent sensitivity for this organic analyte.

Carrier Gas and Flow Rate: Helium or hydrogen would be used as the carrier gas, with an optimized flow rate to ensure efficient separation.

Temperature Program: A temperature gradient would be necessary, starting at a lower temperature (e.g., 100 °C) to resolve any volatile impurities, followed by a ramp to a higher temperature (e.g., 250-280 °C) to elute the target compound and any less volatile components.

| Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-17, HP-50+) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Vol. | 1 µL |

HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds. researchgate.netnih.gov Due to the aromatic ring, this compound is an excellent chromophore, making UV detection highly effective. nih.gov

Mode of Separation: Reversed-phase HPLC (RP-HPLC) would be the primary choice. This mode separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilane) column is the most common and appropriate stationary phase for this type of analyte, providing strong hydrophobic interactions with the phenyl ring.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be developed. The gradient would start with a higher proportion of water and increase the organic solvent concentration to elute the compound.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector would be used, monitoring at a wavelength where the analyte exhibits maximum absorbance (likely around 254-265 nm) to ensure high sensitivity. researchgate.net

| Parameter | Typical Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 260 nm |

| Injection Vol. | 10 µL |

This compound is not chiral. However, if the alkene were reduced to a single bond, the resulting compound, 3-(4-(Methoxymethyl)phenyl)propan-1-ol, would possess a chiral center. Chiral chromatography is the definitive method for separating enantiomers. lcms.cz This would be relevant if the compound were used as a precursor in a stereospecific synthesis.

Stationary Phase: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a broad range of compounds. Cyclodextrin-based columns are another common choice. lcms.cz

Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based columns, a normal-phase mode using alkane/alcohol mixtures (e.g., hexane/isopropanol) is common.

Method Development: The development process involves screening different CSPs and varying the mobile phase composition and additives to achieve baseline separation of the enantiomers.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

If this compound can be isolated as a stable, single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure. researchgate.net This technique yields precise data on bond lengths, bond angles, and torsion angles. cardiff.ac.uk It also reveals the conformation of the molecule in the solid state and how molecules pack together through intermolecular interactions like hydrogen bonding (from the -OH group) and π-stacking (from the phenyl rings). nih.gov

While a crystal structure for the specific title compound is not found in publicly available databases, analysis of similar structures suggests that the molecule would likely adopt a largely planar conformation, particularly across the cinnamyl alcohol core, to maximize conjugation. researchgate.netnih.gov The table below illustrates the type of data that would be obtained from a successful crystallographic analysis.

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Atomic Coordinates | Fractional x, y, z positions for each non-hydrogen atom |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=C, C-O, O-H) in Ångstroms (Å) |

| Bond Angles | Angles between three connected atoms (e.g., C-C-O) in degrees (°) |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Hydrogen Bonding Data | Distances and angles of intermolecular O-H···O bonds |

Theoretical and Computational Chemistry Studies of 3 4 Methoxymethyl Phenyl Prop 2 En 1 Ol

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the interactions between its different parts. Conformational analysis of 3-(4-(methoxymethyl)phenyl)prop-2-en-1-ol would involve identifying all possible low-energy conformations and the energetic relationships between them. This can be achieved by systematically rotating the rotatable bonds, such as the C-C single bonds in the propenol side chain and the C-O bond of the methoxymethyl group, and calculating the energy of each resulting conformer.

Intramolecular interactions, such as hydrogen bonding (if any), steric hindrance, and electrostatic interactions, play a crucial role in determining the preferred conformation. For example, the orientation of the methoxymethyl group relative to the phenyl ring and the conformation of the prop-2-en-1-ol side chain would be influenced by a delicate balance of these forces.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While quantum mechanical calculations provide insights into the properties of a molecule in the gas phase or an implicit solvent, molecular dynamics (MD) simulations can be used to study its behavior in an explicit solvent environment over time. MD simulations would allow for the exploration of the conformational flexibility of this compound in solution, providing a dynamic picture of its structure.

By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects its conformation and dynamics. This is particularly important for understanding how the molecule might interact with biological targets in an aqueous environment. The simulations can reveal the most populated conformational states and the timescales of transitions between them.

In Silico Design and Virtual Screening for Structural Modifications

Computational methods are instrumental in the rational design of new molecules with desired properties. In silico design and virtual screening can be applied to this compound to explore how structural modifications might enhance its potential biological activity. nih.govnih.gov

This process would involve creating a virtual library of derivatives by modifying different parts of the molecule, for example, by changing the substituents on the phenyl ring or altering the side chain. These virtual compounds can then be screened for their predicted properties, such as binding affinity to a specific protein target, using techniques like molecular docking. researchgate.net This approach allows for the rapid and cost-effective identification of promising new candidates for synthesis and experimental testing, a strategy that has been applied to similar compounds like cinnamyl alcohol and its derivatives. nih.govnih.gov

Applications As a Synthetic Intermediate and in Chemical Biology Investigations

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of allylic alcohols makes them valuable building blocks for constructing complex molecular architectures from simpler starting materials. ebsco.com The unique combination of functional groups in 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol—the hydroxyl group, the carbon-carbon double bond, and the methoxymethyl-substituted aromatic ring—offers multiple sites for chemical modification.

The allylic alcohol moiety is a privileged functional group in organic synthesis due to its enhanced reactivity, particularly in substitution reactions where the hydroxyl group can be readily transformed or replaced. ebsco.comdiva-portal.org This inherent reactivity allows this compound to serve as a precursor to a wide array of organic structures.

Key potential transformations include:

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(4-(methoxymethyl)phenyl)prop-2-enal, or further to the carboxylic acid. These carbonyl compounds are themselves versatile intermediates for reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or directly substituted with halides, enabling subsequent nucleophilic substitution reactions to introduce a variety of functional groups (amines, azides, thiols, etc.).

Epoxidation: The alkene can undergo diastereoselective epoxidation (e.g., Sharpless epoxidation), yielding chiral epoxy alcohols that are valuable building blocks for synthesizing complex stereodefined molecules.

Cycloadditions: The electron-rich double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex carbocyclic and heterocyclic scaffolds.

The table below summarizes some potential synthetic transformations of the parent compound.

| Reaction Type | Functional Group Targeted | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Oxidation (e.g., with MnO₂) | Hydroxyl Group | α,β-Unsaturated Aldehydes | Precursors for Michael additions, imine formation. |

| Esterification (e.g., Steglich) | Hydroxyl Group | Cinnamyl Esters | Monomers for polymers, intermediates for natural products. cmu.ac.th |

| Allylic Substitution (e.g., with PBr₃) | Hydroxyl Group | Allylic Halides | Intermediates for coupling reactions (e.g., Suzuki, Stille). |

| Epoxidation (e.g., with m-CPBA) | Alkene | Epoxy Alcohols | Chiral building blocks for asymmetric synthesis. |

| Hydroformylation | Alkene | β-Hydroxy Aldehydes | Formation of new C-C bonds and introduction of carbonyl functionality. nih.gov |

Cinnamyl alcohol and its derivatives are important precursors in the synthesis of numerous natural products and biologically active molecules. nih.gov For instance, they are key intermediates in the biosynthesis of monolignols, which are the building blocks of lignin (B12514952). nih.govresearchgate.net Synthetically, they are used to access complex structures like lignans, some of which, such as podophyllotoxin, exhibit potent anticancer properties. cmu.ac.th The synthesis of these compounds often involves reactions like intramolecular Diels-Alder cycloadditions of cinnamyl cinnamate (B1238496) ester derivatives. cmu.ac.th

Given this precedent, this compound could be employed as a tailored building block to synthesize novel analogs of natural products. The methoxymethyl group serves as a stable protecting group for the phenolic hydroxyl that is common in this class of compounds, or it could be a desired functionality in the final target molecule, potentially modulating its biological activity or pharmacokinetic properties.

Functionalization for Use in Materials Science

The functional groups on this compound make it a suitable candidate for applications in materials science, particularly as a monomer precursor. Cinnamyl derivatives, such as cinnamyl methacrylate, can be polymerized to create "smart" polymer materials. researchgate.net

The design principle involves leveraging the reactive hydroxyl group for covalent attachment to a polymerizable unit. For example, this compound could be esterified with methacrylic acid or acryloyl chloride to form the corresponding monomer. This monomer could then be incorporated into polymers via radical polymerization. The bulky, functionalized aromatic side chain would be expected to influence the polymer's properties, such as its thermal stability (glass transition temperature), refractive index, and mechanical strength. The methoxymethyl group could also offer a site for post-polymerization modification, allowing for the tuning of the material's surface properties or the attachment of other functional molecules.

Applications in Catalysis as a Ligand or Substrate

The chemical structure of this compound allows it to participate in catalytic processes as either a substrate for transformation or potentially as a ligand that coordinates to a metal center.

As a substrate , it would be expected to undergo reactions similar to those well-documented for cinnamyl alcohol. A primary example is catalytic oxidation to cinnamaldehyde (B126680), a valuable chemical in the fragrance and food industries. mdpi.com Various heterogeneous and homogeneous catalysts have been developed for this selective transformation using environmentally benign oxidants like molecular oxygen. mdpi.comnih.gov Another significant catalytic transformation is the Heck-type arylation, where palladium catalysts are used to form new carbon-carbon bonds at the alkene, yielding diarylallylic alcohols or related products. mdpi.comsemanticscholar.org

The table below presents examples of catalytic systems used for the transformation of cinnamyl alcohol, which would be applicable to its methoxymethyl derivative.

| Catalytic Reaction | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aerobic Oxidation | Ag-Co Nanoparticles on MWCNTs | Cinnamaldehyde | mdpi.com |

| Oxidation | Au-Ag Nanotubes | Cinnamaldehyde | nih.gov |

| Heck Arylation | Pd(OAc)₂ / PPh₃ | Arylated Allylic Alcohol | mdpi.com |

| Hydroformylation | Rhodium complex with directing ligand | β-Hydroxy Aldehyde | nih.gov |

As a ligand , the oxygen atom of the alcohol and the π-systems of the alkene and aromatic ring could coordinate to a transition metal. While less common than traditional phosphine (B1218219) or amine ligands, allylic alcohols can act as directing groups in catalysis. For example, ligands that reversibly bind to the hydroxyl group of allylic alcohols have been used to achieve high regioselectivity in rhodium-catalyzed hydroformylation. nih.gov

Biochemical Probe Development for Mechanistic in vitro Studies

Substituted cinnamyl alcohols are valuable tools for investigating enzyme mechanisms and interactions in vitro, particularly for enzymes involved in phenylpropanoid metabolism.

Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the biosynthesis of monolignols, catalyzing the final, NADPH-dependent reduction of cinnamaldehydes to their corresponding alcohols. nih.govnih.gov Different isoforms of CAD exhibit varying substrate specificities for naturally occurring substrates like p-coumaraldehyde, coniferaldehyde, and sinapaldehyde. researchgate.net

This compound could be synthesized as a non-natural substrate analog to probe the active site of CAD enzymes. In vitro kinetic assays comparing its processing by different CAD isoforms to that of natural substrates would provide valuable insights into enzyme-substrate interactions. researchgate.net Specifically, these studies could elucidate how the size and electronic nature of the para-substituent (methoxymethyl vs. hydroxyl or methoxy (B1213986) groups in natural substrates) influence binding affinity (Kₘ) and turnover rate (kcat). Such studies are crucial for understanding the determinants of substrate specificity and for efforts aimed at rationally engineering enzymes for targeted modification of lignin composition in plants. nih.govresearchgate.net

Furthermore, cinnamyl alcohol and related compounds have been investigated for their effects on other enzyme systems. For example, cinnamyl alcohol was shown to have inhibitory activity against histone deacetylase 8 (HDAC8), suggesting potential therapeutic applications. nih.gov The target compound could be similarly tested in in vitro assays to explore its potential as an enzyme inhibitor and to establish structure-activity relationships.

The table below lists key enzymes known to interact with cinnamyl alcohol derivatives.

| Enzyme | Biological Role | Interaction Type | Reference |

|---|---|---|---|

| Cinnamyl Alcohol Dehydrogenase (CAD) | Lignin biosynthesis | Substrate | nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | General xenobiotic metabolism | Substrate | mnms-platform.com |

| Histone Deacetylase 8 (HDAC8) | Epigenetic regulation | Inhibitor | nih.gov |

Based on the conducted research, there is currently no publicly available scientific literature detailing the in vitro binding of the specific chemical compound This compound to biological macromolecules.

Therefore, the requested article focusing solely on the "" with a specific subsection on "Studies on Binding to Biological Macromolecules (in vitro)" for this particular compound cannot be generated at this time due to a lack of specific research data.

To provide the requested detailed research findings and data tables, published studies investigating the interactions of this compound with proteins, nucleic acids, or other macromolecules would be necessary.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Routes and Methodologies

The synthesis of cinnamyl alcohol derivatives has traditionally relied on established organic chemistry reactions. However, the drive for more sustainable, efficient, and selective methods is pushing researchers to explore unconventional synthetic routes. For a molecule like 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol, these new approaches could offer significant advantages over classical multi-step syntheses which might proceed via reduction of the corresponding cinnamaldehyde (B126680), which in turn could be formed from a Claisen-Schmidt condensation between 4-(methoxymethyl)benzaldehyde (B1609720) and acetaldehyde.

Biocatalytic Cascades: One of the most promising avenues is the use of biocatalytic cascades. nih.gov Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. nih.gov A potential biocatalytic route to this compound could start from a bio-derived precursor, such as a substituted phenylalanine derivative. A sequence of enzymatic reactions, for instance, involving a phenylalanine ammonia (B1221849) lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH), could be engineered to produce the target molecule in a one-pot setup. nih.gov This approach not only enhances the sustainability of the synthesis but also allows for the production of enantiomerically pure compounds if chiral centers are introduced.

Photocatalytic Approaches: Another emerging area is the use of photobiocatalysts. Cyanobacterial cells, for example, can be utilized to selectively reduce the corresponding cinnamaldehyde to cinnamyl alcohol using light energy for cofactor regeneration. fao.org This method avoids the need for expensive and often stoichiometric reducing agents. Applying this to the synthesis of this compound would involve the selective reduction of 3-(4-(methoxymethyl)phenyl)prop-2-enal.

| Synthetic Route | Key Features | Potential Advantages |

| Traditional Synthesis | Multi-step chemical reactions (e.g., Grignard, Wittig, reduction) | Well-established, versatile |

| Biocatalytic Cascade | Use of enzymes (e.g., PAL, CAR, ADH) in a one-pot reaction | High selectivity, mild conditions, sustainable, potential for chirality control |

| Photobiocatalysis | Use of photosynthetic microorganisms (e.g., cyanobacteria) | Use of light energy, renewable catalyst, environmentally friendly |

Discovery of Novel Reactivity Patterns and Derivatization Opportunities

The unique combination of functional groups in this compound—the allylic alcohol, the carbon-carbon double bond, and the methoxymethyl-substituted aromatic ring—provides a rich platform for exploring novel reactivity and creating a diverse library of derivatives.

Oxidative Transformations: The selective oxidation of the allylic alcohol is a key transformation. While oxidation to the corresponding aldehyde, 3-(4-(methoxymethyl)phenyl)prop-2-enal, is a known reaction for cinnamyl alcohols, exploring more advanced oxidative processes could lead to new products. mdpi.com For instance, aerobic oxidative esterification, catalyzed by gold nanoparticles, could directly convert the alcohol to various esters in the presence of other alcohols. researchgate.net Furthermore, the double bond is susceptible to epoxidation, which could yield reactive intermediates for further functionalization. nih.govresearchgate.net

Difunctionalization of the Alkene: The carbon-carbon double bond offers a prime site for difunctionalization reactions. Electrochemical methods are emerging as powerful tools to introduce two different functional groups across a double bond in a single step and under mild conditions. acs.org For this compound, this could involve reactions like oxo-azidation or oxo-hydroxyphthalimidation, leading to the synthesis of valuable α-azido or hydroxyphthalimide ketones. acs.org

C-H Functionalization: The aromatic ring and the allylic position present opportunities for C-H functionalization, a rapidly advancing field in organic synthesis that avoids the need for pre-functionalized substrates. Catalytic methods could be developed to selectively introduce new substituents onto the phenyl ring or at the allylic position, providing a direct route to a wide range of analogs.

| Functional Group | Potential Reaction | Resulting Derivative Class |

| Allylic Alcohol | Selective Oxidation | Aldehydes, Ketones, Carboxylic Acids |

| Oxidative Esterification | Cinnamate (B1238496) Esters | |

| Alkene | Epoxidation | Epoxy alcohols |

| Electrochemical Difunctionalization | α-Azido ketones, α-Hydroxyphthalimide ketones | |

| Aromatic Ring | C-H Functionalization | Substituted aromatic derivatives |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The complexity of designing and optimizing synthetic routes for novel compounds like this compound can be significantly mitigated by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools are revolutionizing how chemists approach synthesis by providing predictive models and data-driven insights. mdpi.com

Reaction Outcome and Yield Prediction: A significant challenge in synthesis is predicting the outcome and yield of a reaction with new substrates. ML models can be trained to predict the major products, byproducts, and yields of reactions based on the structures of the reactants, reagents, and reaction conditions. nih.govneurips.ccnips.cc This predictive capability can save considerable time and resources by allowing researchers to computationally screen for the most promising reaction conditions before entering the laboratory. rjptonline.org

Optimization of Reaction Conditions: Machine learning algorithms, particularly those employing active learning or Bayesian optimization, can be used to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for the synthesis of this compound. nih.gov This can lead to higher yields, improved purity, and more robust synthetic protocols.

Development of the Compound as a Component in Advanced Chemical Systems

The structural motifs within this compound make it an attractive building block for the development of advanced chemical systems with tailored properties and functionalities.

Functional Polymers and Materials: The vinyl group in this compound makes it a potential monomer for polymerization reactions. Incorporation of the 4-(methoxymethyl)phenyl moiety could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index. Functionalized styrenes are known to be valuable in the synthesis of a wide range of polymers and materials. researchgate.net

Supramolecular Assemblies: The aromatic ring and the hydroxyl group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can be exploited to design and construct self-assembling supramolecular structures. The methoxymethyl group could also be used to tune the solubility and assembly behavior of these systems.

Bioconjugation and Chemical Probes: The reactive handles on the molecule, particularly after derivatization, could be used for bioconjugation to proteins or other biomolecules. For instance, conversion to a more reactive electrophile could allow it to act as a covalent modifier. Such derivatives could find applications as chemical probes to study biological processes. The metabolism of cinnamyl alcohol itself has been a subject of study to understand its biological activity. nih.govmnms-platform.com

Q & A

Basic: What are the optimal synthetic routes for 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol?

Methodological Answer:

The compound can be synthesized via aldol condensation or selective reduction of α,β-unsaturated ketones. For example:

- Aldol Reaction: React 4-(methoxymethyl)benzaldehyde with acetaldehyde under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated aldehyde, followed by reduction using NaBH₄ or LiAlH₄ to yield the propenol derivative .

- Selective Reduction: Reduce 3-(4-(methoxymethyl)phenyl)prop-2-en-1-one using catalytic hydrogenation (Pd/C, H₂) or stereoselective reducing agents like CBS (Corey-Bakshi-Shibata) catalysts to control enantioselectivity .

Key Considerations: Optimize reaction temperature and solvent polarity to avoid over-reduction or isomerization.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃) and propenol backbone (δ 4.1–4.3 ppm for -CH₂OH and δ 5.5–6.5 ppm for alkene protons) .

- X-Ray Crystallography: Employ SHELX software (via SHELXL) for structure refinement. Hydrogen-bonding patterns (e.g., O-H···O interactions) can be resolved using high-resolution data (R-factor < 5%) .

Advanced: How do reaction conditions influence the stereochemical outcome of propenol derivatives?

Methodological Answer:

Stereoselectivity in reduction (e.g., converting ketones to alcohols) depends on:

- Catalyst Choice: Chiral catalysts like BINAP-Ru complexes favor specific enantiomers via asymmetric hydrogenation .

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing enantiomeric excess (ee).

Contradictions: NaBH₄ may yield racemic mixtures, while LiAlH₄ with chiral ligands (e.g., (-)-MIB) improves ee but requires anhydrous conditions .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Polymorphism: The compound’s flexible alkene and hydroxyl groups promote multiple crystal forms. Use slow evaporation (e.g., hexane/EtOAc) to favor thermodynamically stable polymorphs .

- Hydrogen Bonding: Graph set analysis (as per Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. For example, O-H···O methoxymethyl bonds stabilize the lattice .

Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties?

Methodological Answer: